

Givinostat Technical Support Center: Troubleshooting Off-Target Effects

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Compound of Interest		
Compound Name:	Givinostat hydrochloride	
Cat. No.:	B1663653	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on understanding and controlling for the off-target effects of Givinostat, a pan-histone deacetylase (HDAC) inhibitor. The following resources are designed to assist in the design and interpretation of experiments involving Givinostat.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target and off-target effects of Givinostat?

Givinostat is a pan-HDAC inhibitor, targeting Class I and II histone deacetylases. Its on-target effects are primarily related to the hyperacetylation of histones and other proteins, leading to the modulation of gene expression. This activity underlies its therapeutic potential in conditions like Duchenne muscular dystrophy (DMD) and various cancers.[1][2][3]

A significant off-target effect of Givinostat is its inhibitory activity against the Janus kinase (JAK) signaling pathway, particularly the mutated kinase JAK2V617F.[4][5][6][7] This has been observed in the context of myeloproliferative neoplasms.

Q2: What are the common adverse effects observed with Givinostat that might be related to off-target activities?



Common side effects reported in clinical trials include diarrhea, abdominal pain, thrombocytopenia (low platelet count), and hypertriglyceridemia (increased triglycerides).[8] While some of these may be related to on-target HDAC inhibition, the potential contribution of off-target effects should be considered during experimental design and data interpretation.

Q3: How can I experimentally distinguish between on-target and off-target effects of Givinostat?

Several experimental strategies can be employed:

- Use of selective inhibitors: Compare the cellular phenotype induced by Givinostat with that of highly selective inhibitors of either HDACs or the suspected off-target (e.g., a selective JAK2 inhibitor).
- Rescue experiments: If an off-target effect is suspected, attempt to "rescue" the phenotype by overexpressing or activating the downstream components of the on-target pathway.
- Structurally distinct inhibitors: Utilize an HDAC inhibitor with a different chemical scaffold to see if the effect is recapitulated. If not, the effect is more likely an off-target effect specific to Givinostat's chemical structure.
- CETSA and Proteomics: Employ advanced techniques like Cellular Thermal Shift Assay (CETSA) and chemical proteomics to identify direct binding partners of Givinostat within the cell.

Troubleshooting Guides

Problem: Unexpected cellular phenotype observed with Givinostat treatment.

- Possible Cause: The phenotype may be due to an off-target effect, potentially related to JAK-STAT pathway inhibition or other unknown interactions.
- Troubleshooting Steps:
 - Validate On-Target Engagement: Confirm that Givinostat is inhibiting HDACs in your experimental system by measuring histone acetylation levels (e.g., via Western blot for acetylated histones H3 and H4).



- Investigate JAK-STAT Pathway: Assess the phosphorylation status of key proteins in the JAK-STAT pathway, such as STAT3 and STAT5, to determine if Givinostat is inhibiting this pathway in your cells.
- Perform Control Experiments: Utilize the control strategies outlined in FAQ #3 to differentiate between on-target and off-target effects.

Problem: Discrepancy between biochemical and cellular assay results.

- Possible Cause: Off-target effects can contribute to cellular phenotypes that are not observed in purified enzyme assays. Cellular factors such as membrane transport, metabolism, and the presence of competing endogenous ligands can also influence drug activity.
- Troubleshooting Steps:
 - Characterize Off-Target Engagement in Cells: Use techniques like CETSA to confirm that Givinostat is engaging with its intended HDAC targets and potential off-targets within the cellular environment.
 - Consider Compound promiscuity: Perform a broad kinase screen or a chemical proteomics experiment to identify other potential binding partners of Givinostat that might be contributing to the cellular phenotype.

Data Presentation

Table 1: Givinostat Inhibition Profile (IC50 Values)



Target Class	Target	IC50 (nM)	Assay Type	Reference
On-Target	HDAC1	198	Biochemical	[9][10]
HDAC3	157	Biochemical	[9][10]	
Maize HD2	10	Biochemical	[11][12]	
Maize HD-1B	7.5	Biochemical	[11][12]	_
Maize HD-1A	16	Biochemical	[11][12]	
Off-Target	JAK2V617F	1 - 10	Clonogenic Assay	[4]
SUP-B15 cell line (BCR-ABL)	180	Cell Proliferation	[5]	
K562 cell line (BCR-ABL)	4600	Cell Proliferation	[5]	_

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols Kinase Selectivity Profiling

To identify potential off-target kinase interactions, a broad kinase panel screen is recommended.

Methodology:

- Compound Submission: Submit Givinostat to a commercial kinase profiling service.
- Assay Format: The service will typically test Givinostat at one or two fixed concentrations (e.g., $1 \mu M$ and $10 \mu M$) against a large panel of purified kinases.
- Detection Method: Kinase activity is measured using methods such as radiometric assays (33P-ATP incorporation) or fluorescence/luminescence-based assays that detect ATP consumption or product formation.



Data Analysis: The percentage of inhibition for each kinase is calculated relative to a control.
 "Hits" are identified as kinases that show significant inhibition. Follow-up dose-response experiments should be performed to determine the IC50 for any identified off-target kinases.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm direct binding of a drug to its target in a cellular environment. Ligand binding stabilizes the target protein, increasing its melting temperature. [13]

Methodology:

- Cell Treatment: Treat intact cells with various concentrations of Givinostat or a vehicle control (e.g., DMSO).
- Thermal Challenge: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
- Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
- Protein Detection: Quantify the amount of soluble target protein (e.g., a specific HDAC isoform or a suspected off-target) remaining at each temperature using methods like Western blotting or mass spectrometry.
- Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a
 melting curve. A shift in the melting curve to a higher temperature in the presence of
 Givinostat indicates target engagement. Isothermal dose-response curves can also be
 generated by heating at a fixed temperature with varying drug concentrations.

Chemical Proteomics for Unbiased Off-Target Identification

This approach uses a modified version of the drug to "fish" for its binding partners in a cell lysate.

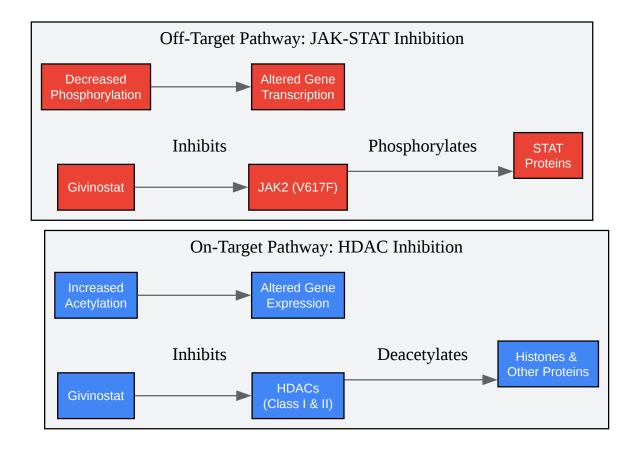


Methodology:

- Probe Synthesis: Synthesize a Givinostat analog containing a linker and an affinity tag (e.g., biotin). A structurally similar but inactive control compound should also be synthesized.
- Affinity Capture: Immobilize the Givinostat probe and the control compound on affinity beads. Incubate the beads with a cell lysate to allow for binding of target and off-target proteins.
- Washing and Elution: Wash the beads to remove non-specific binders and then elute the specifically bound proteins.
- Mass Spectrometry: Identify and quantify the eluted proteins using liquid chromatographytandem mass spectrometry (LC-MS/MS).
- Data Analysis: Identify proteins that are significantly enriched on the Givinostat-bound beads compared to the control beads. These are potential on- and off-targets. Competition experiments with free Givinostat can be used to validate specific binders.[14]

Mandatory Visualizations

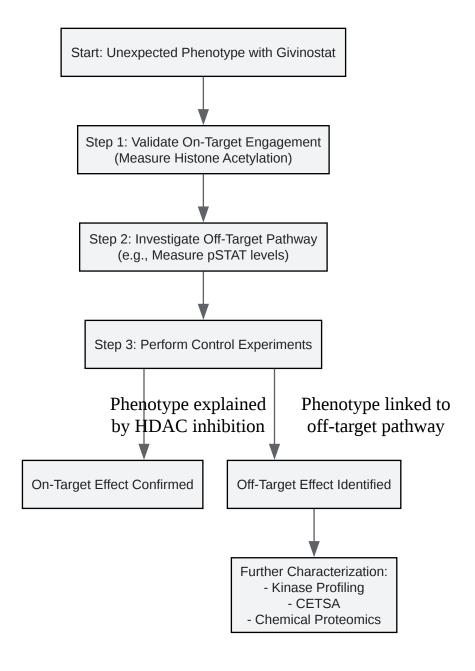




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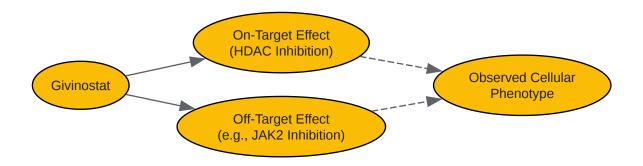
Caption: Givinostat's dual effect on HDAC and JAK-STAT pathways.





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Caption: Troubleshooting workflow for unexpected Givinostat phenotypes.





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Caption: Givinostat's observed phenotype can be a result of on- and/or off-target effects.

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